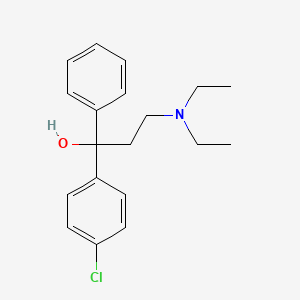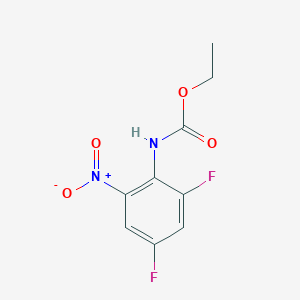
2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole typically involves the bromination of an imidazole precursor followed by sulfonylation
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atoms or the sulfonyl group, leading to debromination or desulfonylation.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine sites.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive compounds. This compound may be investigated for similar applications.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory, antifungal, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would require detailed study through biochemical assays and molecular modeling.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Tribromo-1H-imidazole: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole: Lacks the bromine atoms, which may influence its chemical properties and applications.
Uniqueness
The presence of both bromine atoms and a sulfonyl group in 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Propiedades
Número CAS |
6595-50-2 |
|---|---|
Fórmula molecular |
C10H7Br3N2O2S |
Peso molecular |
458.95 g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-(4-methylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C10H7Br3N2O2S/c1-6-2-4-7(5-3-6)18(16,17)15-9(12)8(11)14-10(15)13/h2-5H,1H3 |
Clave InChI |
IHCUDJIDEKKLSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(N=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


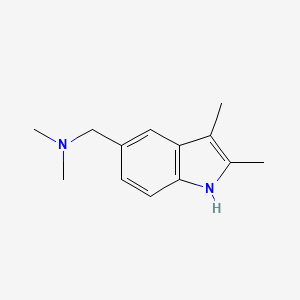
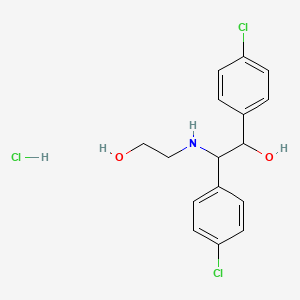
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

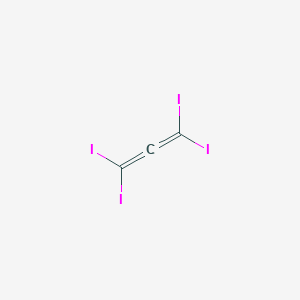
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
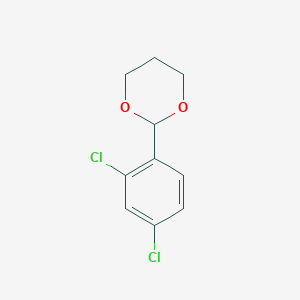
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)


